3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,11-12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQMIOCPIXKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Synthetic Strategies
While the imine formation and cyclization route is predominant, alternative synthetic strategies involving cycloaddition reactions and organocatalysis have been explored for related pyrrolidine derivatives, which may be adapted for 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine synthesis.
2.1 Organocatalyzed Cycloaddition
Recent advances in organocatalytic enantioselective [3+2] cycloaddition reactions provide a method to construct pyrrolidine rings with high stereoselectivity. Although specifically reported for other fluorinated pyrrolidine derivatives, this approach involves the reaction of fluorinated imines with dipolarophiles under the catalysis of chiral squaramide catalysts in solvents like dichloromethane at room temperature over 24 hours. This method offers potential for enantioselective synthesis of fluoromethyl-substituted pyrrolidines.
2.2 Iodine/Potassium Carbonate Catalyzed One-Pot Cycloaddition
Another approach involves a one-pot cycloaddition reaction catalyzed by iodine and potassium carbonate, combining an aryl aldehyde, an amino acid ester, and a chalcone in tetrahydrofuran at 80 °C for several hours. This method yields multisubstituted pyrrolidines efficiently, suggesting possible adaptation for the synthesis of this compound analogs.
Synthesis of Fluoromethyl-Substituted Pyrrolidines with Defined Stereochemistry
The stereochemistry of the pyrrolidine ring significantly influences the compound’s biological activity. For example, the synthesis of tert-butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves stereoselective formation of the pyrrolidine ring with fluoromethyl substitution. This process requires careful control of reaction conditions such as temperature, solvent, and time to achieve high stereochemical purity and yield. Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Summary Table of Preparation Methods
Research Findings and Analytical Characterization
- Reaction monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress in laboratory syntheses.
- Purification: Flash chromatography on silica gel is the preferred method for purifying crude products.
- Characterization: Proton and carbon NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination are standard techniques to confirm structure and purity.
- Yields: Laboratory yields range from moderate to high (typically 60–90%), depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Organic Synthesis
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to enhance molecular interactions.
Biological Studies
In biological research, this compound is utilized as a probe in biochemical assays and for studying enzyme mechanisms. The fluoromethyl group enhances its binding affinity to biological targets, making it a candidate for drug development aimed at modulating enzyme activities .
Case Study: Enzyme Inhibition
Research indicates that pyrrolidine derivatives can inhibit various enzymes, which is crucial for understanding their potential therapeutic effects. For instance, studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 62.4 ± 0.128 |
| Compound B | HCT-116 (Colon) | 43.5 ± 0.15 |
| Compound C | A549 (Lung) | 91.6 ± 0.112 |
Industrial Applications
This compound finds use in the production of agrochemicals , polymers , and other industrial chemicals due to its versatile reactivity and structural properties. Its application extends to coordination chemistry as well, where it acts as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrrolidine Ring
Fluoromethyl vs. Hydroxymethyl and Silyl-Protected Groups
- 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine: The fluoromethyl group enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs. Its electronegativity may influence dipole-dipole interactions in binding pockets .
- Molecular weight: 225.26 g/mol .
- tert-Butyldimethylsilyloxy (TBSO)-protected analogs () : Silyl ethers (e.g., 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine derivatives) offer steric bulk and temporary protection for hydroxymethyl groups during synthesis. These groups are less polar than fluoromethyl but provide synthetic versatility .
Aryl Substituents: m-Tolyl vs. Fluorophenyl and Trifluoromethylphenoxy
- m-Tolyl Group: The 3-methylphenyl group in the target compound contributes hydrophobic interactions and moderate steric bulk. Compared to electron-withdrawing substituents (e.g., -NO₂, -Cl in ), the methyl group is electron-donating, increasing electron density on the aromatic ring .
- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (): The trifluoromethylphenoxy group combines strong electron-withdrawing effects (-CF₃) with ether linkage, altering solubility and acidity (pKa). Molecular weight: 267.68 g/mol .
Biological Activity
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluoromethyl group, which enhances its reactivity and binding affinity to various biological targets. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
The structure of this compound can be summarized as follows:
- Molecular Formula : C12H14FN
- Molecular Weight : 195.25 g/mol
- Functional Groups : Pyrrolidine ring, fluoromethyl group, and a tolyl moiety.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The fluoromethyl group is known to enhance the compound's binding affinity, leading to various biological effects, including modulation of enzyme activities and influence on metabolic pathways .
Enzyme Inhibition
Research indicates that pyrrolidine derivatives, including this compound, can act as inhibitors for various enzymes. These interactions can affect cellular processes significantly, making them candidates for further investigation in drug design .
Cytotoxicity Studies
In vitro studies have demonstrated that related pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of colon cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 62.4 ± 0.128 |
| Compound B | HCT-116 (Colon) | 43.5 ± 0.15 |
| Compound C | A549 (Lung) | 91.6 ± 0.112 |
Study on Antiparasitic Activity
A study evaluated the antiparasitic properties of pyrrolidine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain derivatives exhibited significant activity with an EC50 value of approximately 260 nM, suggesting that structural modifications could enhance efficacy against this parasite .
Pharmacokinetic Profiles
Pharmacokinetic studies have indicated that the absorption and distribution of pyrrolidine derivatives can vary significantly based on their chemical structure. For example, modifications such as the addition of a fluoromethyl group can improve oral bioavailability and penetration through biological membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
